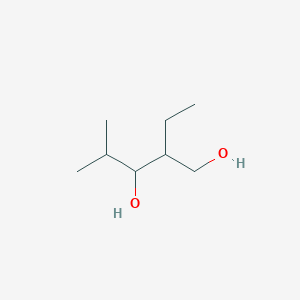
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate is an organic compound known for its unique chemical properties and applications. It is a derivative of 1,10-phenanthroline, characterized by the presence of two methyl groups and two phenyl groups attached to the phenanthroline core. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of styrene and pyridine to form 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and sulfonation reactions.
Purification: The product is purified through crystallization and filtration techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, iron, and cobalt.
Oxidation and Reduction: Participates in redox reactions, particularly in the presence of metal ions.
Substitution: Can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Metal Complexes: Formation of metal-ligand complexes.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Substituted Derivatives: Compounds with different functional groups replacing the sulfonate groups.
Wissenschaftliche Forschungsanwendungen
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind metal ions. The phenanthroline core forms a stable chelate with metal ions, which can then participate in various biochemical and chemical processes. This binding alters the electronic properties of the metal ions, facilitating redox reactions and other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Lacks the sulfonate groups but shares the phenanthroline core.
Bathocuproine: Another phenanthroline derivative used in similar applications.
Neocuproine: A related compound with different substituents on the phenanthroline core.
Uniqueness
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate is unique due to its sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with a wider range of metal ions compared to its analogs .
Eigenschaften
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2.2CH4O3S.2Na/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;2*1-5(2,3)4;;/h3-16H,1-2H3;2*1H3,(H,2,3,4);;/q;;;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIRGDPRORCMCT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2Na2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-](/img/structure/B8254610.png)


![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B8254633.png)
![2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoic acid;4-O-beta-D-Galactopyranosyl-D-gluconic Acid](/img/structure/B8254652.png)
![aluminum;calcium;7-carboxy-4,6-dihydroxy-8-methyl-9,10-dioxo-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,3-diolate;hydroxide;trihydrate](/img/structure/B8254662.png)
![[6-(Diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloroiron](/img/structure/B8254665.png)

![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254675.png)
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254681.png)
